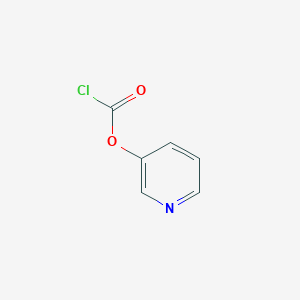

Pyridin-3-yl chloroformate

Description

Contextualization within the Chloroformate Class of Organic Reagents

Chloroformates, as a class, are esters of chloroformic acid and are characterized by the R-O-CO-Cl functional group. They are highly reactive acylating agents, primarily used to introduce alkoxycarbonyl groups (or carbamates upon reaction with amines). The reactivity of the chloroformate is largely dictated by the nature of the "R" group, leading to significant differences between aromatic and aliphatic derivatives.

Structural Distinctions and Reactivity Profiles of Aromatic vs. Aliphatic Chloroformates

The fundamental difference between aromatic and aliphatic chloroformates lies in the electronic properties of the organic moiety attached to the oxygen atom.

Aromatic Chloroformates , such as Phenyl Chloroformate and Pyridin-3-yl chloroformate, have the oxygen atom directly attached to an aromatic ring. The electron-withdrawing nature of the aromatic ring increases the electrophilicity of the carbonyl carbon, making them highly reactive. However, the aromatic ring also provides a degree of resonance stabilization. This generally results in greater air stability compared to their aliphatic counterparts. Their reactions often proceed through pathways that are stabilized by the aromatic system.

Aliphatic Chloroformates , like Ethyl Chloroformate or Allyl Chloroformate, have an alkyl or alkenyl group attached to the oxygen. Their reactivity can vary significantly. For instance, the vinyl group in Vinyl Chloroformate enhances reactivity due to a lack of conjugation, making it a highly efficient reagent. In contrast, the reactivity of acyl chlorides is generally higher than that of chloroformates, and they tend to undergo nucleophilic acyl substitution, whereas chloroformates are classic reagents for forming carbamates with amines.

The following table provides a comparative overview of these characteristics:

| Feature | Aromatic Chloroformates (e.g., this compound) | Aliphatic Chloroformates (e.g., Ethyl Chloroformate) |

| Structure | Oxygen is bonded to an sp²-hybridized carbon of an aromatic ring. | Oxygen is bonded to an sp³-hybridized carbon of an alkyl group. |

| Reactivity | Highly reactive due to the electron-withdrawing aromatic ring. | Reactivity varies with the alkyl group's structure. |

| Stability | Generally more stable in air due to resonance stabilization. | Stability can be lower, often requiring anhydrous storage. |

| Primary Use | Introduction of aryloxycarbonyl groups; synthesis of carbamates and carbonates. | Introduction of alkoxycarbonyl groups; used as protecting groups in peptide synthesis. taylorandfrancis.com |

Strategic Importance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis

The pyridine ring is a fundamental heterocyclic scaffold that is omnipresent in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. wikipedia.orgnumberanalytics.com The nitrogen atom within the six-membered aromatic ring imparts unique chemical properties. wikipedia.orgnumberanalytics.com It renders the ring electron-deficient, which influences its reactivity towards both electrophilic and nucleophilic substitution. wikipedia.org

The strategic importance of pyridine derivatives stems from several key factors:

Biological Activity : The pyridine motif is a key pharmacophore in numerous drugs, contributing to their binding affinity and pharmacokinetic properties. numberanalytics.comchim.it

Synthetic Versatility : The pyridine ring can be functionalized at various positions through a wide range of chemical transformations, including electrophilic and nucleophilic substitutions and cross-coupling reactions. wikipedia.orgnumberanalytics.com

Coordination Chemistry : The lone pair of electrons on the pyridine nitrogen allows it to act as a ligand for metal ions, making pyridine derivatives crucial in catalysis and materials science. chim.it

Incorporating a pyridine moiety can enhance the solubility, metabolic stability, and target-binding capabilities of a molecule. Therefore, reagents like this compound, which facilitate the introduction of this valuable structural unit, are of high strategic importance in synthetic programs aimed at discovering new bioactive compounds. chim.it

Historical and Current Trajectories in this compound Research

While the synthesis of pyridine itself dates back to the 19th century, with significant industrial methods developed in the early 20th century, the specific research trajectory for this compound is more recent and tied to the demands of modern medicinal chemistry. wikipedia.org

The primary method for synthesizing this compound involves the reaction of pyridin-3-ol with phosgene (B1210022) or a safer phosgene equivalent like triphosgene (B27547) (bis(trichloromethyl) carbonate). This reaction is typically performed in an inert solvent with a base to neutralize the generated acid.

Current research involving this compound focuses on its application as a key building block. Its high reactivity makes it an efficient agent for acylating nucleophiles, particularly primary and secondary amines, to form stable carbamate (B1207046) linkages. This reaction is fundamental in drug discovery for linking different molecular fragments. For instance, research has shown its use in the synthesis of novel derivatives with potential anticancer activity. Studies have described the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives where this compound or similar reagents are used to create amide or carbamate bonds, leading to compounds that exhibited significant activity against lung cancer cell lines. frontiersin.org

The trajectory of research indicates a continued focus on leveraging the reactivity of this compound for the efficient construction of complex molecules with potential therapeutic applications. Its role as a niche reagent in small-scale pharmaceutical synthesis is well-established, contrasting with high-throughput industrial chemicals.

Structure

3D Structure

Properties

CAS No. |

165739-74-2 |

|---|---|

Molecular Formula |

C6H4ClNO2 |

Molecular Weight |

157.55 g/mol |

IUPAC Name |

pyridin-3-yl carbonochloridate |

InChI |

InChI=1S/C6H4ClNO2/c7-6(9)10-5-2-1-3-8-4-5/h1-4H |

InChI Key |

UDLWVSDXEKQRKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)OC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Pyridin 3 Yl Chloroformate and Its Chemical Transformations

Phosgene-Alternative Synthetic Approaches

The extreme toxicity of phosgene (B1210022) gas has necessitated the development of safer, alternative synthetic routes for the production of chloroformates. sigmaaldrich.comkobe-u.ac.jp Triphosgene (B27547), a solid and therefore more easily handled compound, has emerged as a prominent substitute. nih.govresearchgate.net

Triphosgene-Mediated Synthesis Protocols

The reaction of pyridin-3-ol with triphosgene is a widely adopted method for the synthesis of pyridin-3-yl chloroformate. This process is typically conducted in an inert organic solvent.

The efficiency and yield of the triphosgene-mediated synthesis of this compound are highly dependent on the careful optimization of reaction conditions. Key parameters that are manipulated include the choice of base, catalyst, solvent, and the stoichiometry of the reactants.

A systematic evaluation has demonstrated that the combination of sodium carbonate as a base and triethylamine (B128534) as a catalyst in a dichloromethane (B109758) solvent at a controlled temperature of 0–5°C provides the highest yield of 92%. The use of weaker bases such as sodium bicarbonate has been shown to result in slower reaction kinetics and diminished yields. Polar aprotic solvents like dichloromethane and dioxane are favored as they effectively dissolve both triphosgene and pyridin-3-ol, while also stabilizing the ionic intermediates that are formed during the reaction. Conversely, the use of non-polar solvents such as toluene (B28343) has been associated with incomplete conversions.

The stoichiometry of the reagents is also a critical factor. For instance, in the chlorination of 1,3-anti diols, the use of excess triphosgene and pyridine (B92270) leads to rapid double chloroformylation, which in turn results in dichlorination. lsu.edu

Table 1: Effect of Base and Catalyst on this compound Synthesis

| Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Sodium carbonate | Triethylamine | Dichloromethane | 0–5 | 3 | 92 |

| Potassium carbonate | DMAP* | Dioxane | 10–15 | 4 | 88 |

| Sodium bicarbonate | Pyridine | THF | 20–25 | 6 | 78 |

\DMAP = 4-Dimethylaminopyridine (B28879)*

Triphosgene acts as a surrogate for phosgene, releasing it in situ. The reaction mechanism is thought to proceed through the formation of a pyridinium (B92312) carbamate (B1207046) ion intermediate. lsu.edunih.gov This intermediate is generated upon the nucleophilic activation of the initially formed chloroformate by pyridine. nih.gov

In the synthesis of this compound, the base deprotonates the hydroxyl group of pyridin-3-ol, forming a pyridin-3-oxide intermediate. This intermediate then performs a nucleophilic attack on the electrophilic carbonyl carbon of triphosgene. The subsequent displacement of trichloromethyl carbonate results in the formation of the desired chloroformate.

Optimization of Reaction Parameters and Reagent Stoichiometry

Exploration of Other Phosgene Surrogates

While triphosgene is a prevalent phosgene substitute, other alternatives have been explored. Diphosgene, a liquid, is another common substitute, though like triphosgene, it still requires careful handling due to its toxicity. sigmaaldrich.comkobe-u.ac.jp Carbonyl diimidazole (CDI) is another well-known reagent, particularly for carbonylation reactions. sigmaaldrich.com

A two-step transesterification process involving the reaction of pyridin-3-ol with ethyl chloroformate has also been investigated. This method, however, is generally less efficient, with yields in the range of 65–75%, and it generates a significant amount of stoichiometric waste.

Catalytic Strategies in this compound Chemistry

Catalysis, particularly the use of nanocatalysts, offers promising avenues for enhancing the efficiency and selectivity of reactions involving this compound.

Application of Nanocatalysts in Synthesis (e.g., Magnesium Oxide Nanoparticles)

Nanocatalysts are gaining attention in organic synthesis due to their high surface area-to-volume ratio, which can lead to enhanced catalytic activity. eurjchem.comresearchgate.net Magnesium oxide (MgO) nanoparticles, in particular, have been investigated as effective catalysts in various organic transformations, including the synthesis of fine chemicals and organic intermediates. eurjchem.comresearchgate.net

In the context of reactions involving chloroformates, MgO nanoparticles have been successfully employed as a catalyst in the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. frontiersin.org This reaction involves the use of ethyl chloroformate and demonstrates the potential of nanocatalysis to facilitate amide bond formation. The use of MgO nanoparticles as a catalyst has been shown to significantly reduce reaction times and increase yields compared to classical methods using triethylamine. frontiersin.org The catalytic performance of MgO nanoparticles is attributed to their high surface area and basic properties. eurjchem.comresearchgate.net

The synthesis of these nanoparticles can be achieved through various methods, including sol-gel processes, hydrothermal synthesis, and combustion methods, which allow for control over their size and morphology. nanografi.comacs.org The application of such nanocatalysts represents a green and efficient approach in organic synthesis. mdpi.com

Heterogeneous Catalysis and Reaction Efficiency

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in chemical synthesis, including ease of separation, potential for recycling, and enhanced stability. In the context of reactions involving this compound and its derivatives, heterogeneous catalysts have demonstrated a marked improvement in reaction efficiency.

A notable example is the use of magnesium oxide nanoparticles (MgO NPs) in the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. frontiersin.org Research has shown that employing MgO NPs as a catalyst, in lieu of traditional homogeneous catalysts like triethylamine, drastically reduces reaction times and improves yields. frontiersin.orgresearchgate.net In a comparative study, the classical method using triethylamine required 5 hours for the synthesis, whereas the MgO nanoparticle-catalyzed method achieved completion in a significantly shorter timeframe and with higher efficiency. frontiersin.org The enhanced performance is attributed to the high surface area and active sites of the nanoparticles, which accelerate the reaction rate. frontiersin.org

The following table summarizes the comparative efficiency of a classical homogeneous catalyst versus a heterogeneous MgO nanoparticle catalyst in the synthesis of a pyridin-3-yl derivative.

| Catalyst System | Catalyst Type | Reaction Time (hours) | Yield (%) | Reference |

| Triethylamine | Homogeneous | 5 | Lower | frontiersin.org |

| MgO Nanoparticles | Heterogeneous | < 1-2 | > 92% | frontiersin.org |

This table illustrates the enhanced reaction efficiency achieved with heterogeneous catalysis in the synthesis of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives.

Impact on Reaction Kinetics and Selectivity

The use of heterogeneous catalysts has a profound impact on both the kinetics and selectivity of chemical reactions. wikipedia.org By providing a surface on which reactions occur, these catalysts can offer alternative reaction pathways with lower activation energies, thereby increasing the reaction rate. mpg.de While detailed kinetic studies specifically for the synthesis of this compound using heterogeneous catalysts are not extensively documented in the reviewed literature, the significant reduction in reaction times observed with catalysts like MgO nanoparticles points to a favorable alteration of the reaction kinetics. frontiersin.org

Heterogeneous catalysts influence selectivity by controlling the spatial arrangement of reactants adsorbed onto the catalyst surface. mpg.demdpi.com This can favor the formation of a specific desired product over others, a critical factor in complex syntheses. For instance, the engineered pores and active sites on a solid catalyst can sterically hinder the formation of bulky, undesired by-products, thus improving the selectivity towards the target molecule. In industrial applications, enhancing selectivity is crucial as it simplifies purification processes and reduces chemical waste. mdpi.com While the primary advantage highlighted in the use of MgO NPs was the rate enhancement, improved selectivity is an intrinsic goal of heterogeneous catalyst design. frontiersin.orgmpg.de

Organocatalytic and Homogeneous Catalytic Systems

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, remains a cornerstone of industrial synthesis for this compound. The most widely adopted industrial method involves the reaction of pyridin-3-ol with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), in an inert organic solvent. This reaction is typically catalyzed by a tertiary amine, like triethylamine, which acts as a homogeneous base catalyst to facilitate the reaction and neutralize the HCl by-product.

Standard Homogeneous Synthesis of this compound:

Reactants: Pyridin-3-ol, Triphosgene

Catalyst: Triethylamine (Homogeneous)

Solvent: Dichloromethane or Dioxane

Conditions: 0–25°C

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. While direct organocatalytic routes to this compound are not prominently featured, organocatalysts are frequently used in its subsequent transformations. For example, in the synthesis of complex piperidine (B6355638) carboxamide derivatives, N-methyl morpholine (B109124), an organocatalyst, is used to facilitate the coupling between a carboxylic acid and an amine, activated by isobutyl chloroformate. nih.gov Furthermore, chiral pyridine-N-oxides have been successfully employed as organocatalysts in the enantioselective N-acylation of sulfonimidamides using various chloroformates, demonstrating the utility of organocatalysis in creating stereochemically complex molecules from chloroformate precursors. rsc.org

Novel and Emerging Synthetic Pathways for this compound Analogues

Research continues to uncover novel synthetic pathways for analogues of this compound, expanding the chemical space for drug discovery and materials science. These emerging routes often employ different starting materials or catalytic systems to generate structurally diverse molecules.

One key analogue is (pyridin-3-yl)methyl chloroformate hydrochloride, which incorporates a flexible methylene (B1212753) spacer between the pyridine ring and the chloroformate group. It is typically synthesized from pyridine-3-methanol and a phosgene source, showcasing a variation on the standard synthesis. Other novel pathways focus on creating complex amide and triazolopyridine structures. For instance, isobutyl chloroformate is used as a reagent to synthesize N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide, a molecule with potential anti-angiogenic activity. nih.gov Similarly, complex heterocyclic structures, such as triazolo[4,3-a]pyridines, can be formed through multi-step syntheses where chloroformate reagents are key building blocks in coupling reactions. google.com

The table below details several emerging pathways to synthesize analogues of this compound.

| Starting Material | Key Reagent(s) | Resulting Analogue Structure | Reference |

| Pyridine-3-methanol | Phosgene, HCl | (Pyridin-3-yl)methyl chloroformate hydrochloride | |

| Piperidine-4-carboxylic acid, Pyridinyl-diamine | Isobutyl chloroformate, N-methyl morpholine | N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide | nih.gov |

| 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine | Ethyl chloroformate, Carboxylic acid derivatives | Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives | frontiersin.org |

| (R)-N'-(3-(...)-5-fluoropyridin-2-yl)propionohydrazide | Dehydrating agents (e.g., sulphur phosphorus heterocycle butane) | (R)-6-(1-(8-(...)- frontiersin.orgtriazolo[4,3-a]pyridin-3-yl)ethyl)-...-naphthyridin-5(6H)-one | google.com |

This table highlights diverse synthetic strategies for creating complex analogues derived from or related to this compound.

Reactivity, Reaction Mechanisms, and Physicochemical Properties of Pyridin 3 Yl Chloroformate

Nucleophilic Acylation and Carbonylation Reactions

The primary mode of reactivity for pyridin-3-yl chloroformate involves nucleophilic acyl substitution at the carbonyl carbon of the chloroformate group. This process allows for the formation of a range of derivatives, including carbamates, ureas, and carbonates.

This compound serves as an effective acylating agent for both primary and secondary amines, leading to the formation of stable carbamate (B1207046) and urea (B33335) derivatives, respectively. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, with subsequent elimination of a chloride ion. This reaction is fundamental to its application in synthetic chemistry. For instance, it reacts with complex amines such as 6-methyl-N¹-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine to yield the corresponding amide derivatives.

The efficiency and outcome of the acylation reaction are highly dependent on the chosen reaction conditions, including the base, catalyst, and solvent. Systematic studies have been conducted to optimize these parameters for high-yield synthesis.

The choice of base and catalyst is critical in facilitating the reaction. Typically, a tertiary amine base like triethylamine (B128534) is used to scavenge the HCl produced during the reaction. Catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) or even nanoparticles can significantly accelerate the reaction rate. For example, the reaction with certain diamine substrates has been successfully carried out in chloroform (B151607) at temperatures between -5 to 0°C using magnesium oxide (MgO) nanoparticles as a catalyst.

A systematic evaluation of different reaction components highlights the impact on product yield, as detailed in the table below.

| Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium Carbonate | Triethylamine | Dichloromethane (B109758) | 0–5 | 3 | 92 |

| Potassium Carbonate | DMAP | Dioxane | 10–15 | 4 | - |

Data derived from patent literature describing the synthesis of related compounds.

The reaction is generally applicable to a wide range of primary and secondary amines. However, the scope can be influenced by the steric and electronic properties of the amine substrate. Highly hindered amines may react more slowly or require more forcing conditions.

A significant limitation is the moisture sensitivity of this compound. In the presence of water, it can undergo hydrolysis to form pyridin-3-ol and carbon dioxide, reducing the yield of the desired carbamate or urea derivative. Therefore, reactions must be carried out under anhydrous conditions to prevent this competing side reaction.

Consistent with the general reactivity of chloroformate esters, this compound is expected to react with oxygen-based nucleophiles like alcohols and phenols to form carbonate esters. Similarly, reactions with sulfur-based nucleophiles such as thiols would yield thiocarbonates. These reactions also proceed via a nucleophilic acyl substitution mechanism. While this is a characteristic reaction of the chloroformate functional group, specific documented examples for this compound with a broad range of oxygen and sulfur nucleophiles are less detailed in readily available literature.

Synthesis of Carbamate and Urea Derivatives with Primary and Secondary Amines

Investigation of Reaction Conditions and Catalyst Influence

Cross-Coupling and Functionalization Reactions

Beyond its role as an acylating agent, this compound can participate in more complex transformations, including metal-catalyzed cross-coupling reactions.

This compound has been utilized in palladium-catalyzed cross-coupling reactions. A notable example is its application in a Buchwald–Hartwig amination reaction. In a patented process, it was used in the synthesis of 5-chloro-2-(pyridin-3-yl)pyridin-3-amine. The reaction involved coupling a halogenated pyridine (B92270) with an aminopyridine derivative under specific catalytic conditions, demonstrating its utility in constructing complex biaryl amine structures.

The key parameters for this transformation are outlined below:

| Component | Substance |

| Catalyst | Palladium(II) Chloride (PdCl₂) |

| Base | Cesium Carbonate (Cs₂CO₃) |

| Solvent | Dioxane |

| Temperature | 85°C |

| Time | 2 hours |

Other Transition Metal-Mediated Transformations Involving this compound

While specific examples of transition metal-mediated transformations involving this compound are not extensively detailed in the provided search results, analogous reactions with similar compounds suggest its potential participation in various catalytic processes. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been reported with related chloroformates. In one patented example, a palladium catalyst was used in the synthesis of 5-chloro-2-(pyridin-3-yl)pyridin-3-amine, highlighting the utility of such compounds in constructing complex molecules. Transition metals like gold, ruthenium, and palladium are known to catalyze a range of transformations including enyne cycloisomerization and direct arylation reactions with related compounds. whiterose.ac.uk Methyl chloroformate, a related compound, is used to activate 3-acylpyridines for nucleophilic addition with alkynyltin reagents. sigmaaldrich.com

Detailed Mechanistic Investigations and Kinetic Studies

The reactivity of chloroformates, including this compound, has been the subject of detailed mechanistic and kinetic studies to elucidate reaction pathways and the factors governing their rates.

The reaction of chloroformates with pyridines, known as pyridinolysis, generally proceeds through a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate. ugent.benih.govnih.govacs.org The reaction is initiated by the nucleophilic attack of the pyridine nitrogen on the electrophilic carbonyl carbon of the chloroformate. ugent.be This leads to the formation of a transient tetrahedral intermediate. ugent.benih.govnih.govacs.org

| Step | Description |

| 1. Nucleophilic Attack | The lone pair of electrons on the nitrogen atom of the pyridine attacks the electrophilic carbonyl carbon of the this compound. |

| 2. Tetrahedral Intermediate Formation | A zwitterionic tetrahedral intermediate is formed, with a positive charge on the pyridine nitrogen and a negative charge on the oxygen atom of the carbonyl group. This step is often rate-limiting. nih.govacs.org |

| 3. Leaving Group Expulsion | The chloride ion (Cl⁻) is expelled from the tetrahedral intermediate. |

| 4. Product Formation | The final product, a 1-(pyridin-3-yloxycarbonyl)pyridinium salt, is formed. |

Quantitative structure-activity relationships, such as those described by the Hammett and Brønsted equations, are valuable tools for understanding the electronic and steric effects on the reactivity of chloroformates. ugent.benih.govacs.org

Hammett Correlation: The Hammett equation relates the reaction rate constants for a series of reactions with substituted reactants to the electronic properties of the substituents. For the aminolysis of aryl chloroformates, linear Hammett plots are often observed, indicating a consistent mechanism across the series of substituents. researchgate.net The sign and magnitude of the reaction constant (ρ) provide insights into the nature of the transition state. For instance, a positive ρ value indicates that electron-withdrawing groups on the aryl ring accelerate the reaction by increasing the electrophilicity of the carbonyl carbon.

Brønsted Correlation: The Brönsted equation relates the reaction rate to the pKa of the nucleophile (or the acidity of the leaving group). For the aminolysis of phenyl and 4-nitrophenyl chloroformates, linear Brønsted-type plots with slopes (β) of 0.23 and 0.26, respectively, are consistent with a stepwise mechanism where the formation of the tetrahedral intermediate is the rate-determining step. nih.govacs.org The value of β provides information about the degree of bond formation in the transition state. nih.govacs.org For the aminolysis of 4-methylphenyl and 4-methoxyphenyl (B3050149) chloroformates, the Brønsted plots are linear with slopes of approximately 0.3, also supporting a rate-determining formation of a tetrahedral intermediate. researcher.life

Kinetic studies on the reactions of Y-phenyl chloroformates with X-pyridines in acetonitrile (B52724) show linear Hammett and Brønsted plots. researchgate.net These correlations are essential for predicting the reactivity of new chloroformates and for designing reactions with desired outcomes.

The solvent plays a critical role in the reaction pathways of chloroformates by influencing the stability of reactants, intermediates, and transition states. nih.gov

Polar Aprotic Solvents: Solvents like dichloromethane and dioxane are often preferred for reactions involving this compound. These solvents can dissolve the reactants and stabilize ionic intermediates, such as the tetrahedral intermediate, facilitating the reaction.

Non-Polar Solvents: In non-polar solvents like toluene (B28343), reactions may be slower or incomplete due to poor miscibility of the reactants.

Solvolysis Reactions: The solvolysis of chloroformates, where the solvent acts as the nucleophile, has been extensively studied to understand solvent effects. The Grunwald-Winstein equation is often used to correlate the specific rates of solvolysis with the solvent's ionizing power (Y) and nucleophilicity (N). nih.gov For phenyl chloroformate, the sensitivity values (l = 1.66 and m = 0.56) are considered typical for an addition-elimination mechanism where the addition step is rate-determining. nih.gov The reaction mechanism of alkyl chloroformates can be highly dependent on the solvent, with some reactions proceeding through a unimolecular (SN1) pathway in highly ionizing solvents and an addition-elimination pathway in more nucleophilic solvents. nih.gov

The choice of solvent can therefore be used to control the reaction pathway and optimize the yield of the desired product.

Quantitative Analysis of Electronic and Steric Effects on Reactivity (e.g., Hammett and Brønsted Correlations)

Comparative Reactivity Analysis of this compound with Related Chloroformates

The reactivity of this compound can be better understood by comparing it with other chloroformates, particularly those with different aromatic or aliphatic groups.

The electrophilicity of the carbonyl carbon in a chloroformate is a key determinant of its reactivity. This electrophilicity is significantly influenced by the electronic nature of the group attached to the oxygen atom.

Aromatic vs. Aliphatic Chloroformates: Aromatic chloroformates, like this compound and phenyl chloroformate, are generally more stable and less reactive than aliphatic chloroformates such as methyl or ethyl chloroformate. nih.gov The aromatic ring in aryl chloroformates provides resonance stabilization, which reduces the electrophilicity of the carbonyl carbon. This leads to slower hydrolysis rates for aromatic chloroformates compared to their aliphatic counterparts. nih.gov

Effect of the Pyridine Ring: The pyridine ring in this compound has a distinct electronic influence. The nitrogen atom in the pyridine ring is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon compared to phenyl chloroformate. This enhanced electrophilicity makes this compound a more reactive acylating agent than phenyl chloroformate. The nitrogen atom in the pyridine ring may also improve the solubility of the compound in polar aprotic solvents.

| Compound | Key Structural Feature | Influence on Electrophilicity | General Reactivity |

| This compound | Pyridine ring | Electron-withdrawing nature of the pyridine nitrogen increases electrophilicity compared to phenyl chloroformate. | More reactive than phenyl chloroformate. |

| Phenyl chloroformate | Phenyl ring | Resonance stabilization from the phenyl ring reduces electrophilicity compared to aliphatic chloroformates. | Less reactive than aliphatic chloroformates but serves as a baseline for aromatic chloroformates. |

| Methyl chloroformate | Methyl group | No resonance stabilization, leading to a highly electrophilic carbonyl carbon. | Highly reactive and hydrolyzes rapidly. nih.gov |

| Ethyl chloroformate | Ethyl group | Similar to methyl chloroformate, with high reactivity. | Volatile and reactive, used for derivatization. |

Resonance Stabilization Effects on Carbonyl Reactivity

The reactivity of the carbonyl group in this compound is significantly influenced by resonance stabilization effects originating from both the pyridine ring and the adjacent oxygen atom of the chloroformate moiety. These electronic effects modulate the electrophilicity of the carbonyl carbon, which is a key determinant of the compound's reactivity towards nucleophiles.

The pyridine ring, being an aromatic system, can delocalize electron density. The nitrogen atom in the pyridine ring is electron-withdrawing, which can influence the electron distribution within the ring and, by extension, on the substituent chloroformate group. However, the lone pair of electrons on the oxygen atom directly attached to the carbonyl group can also participate in resonance, donating electron density to the carbonyl carbon. This donation of electron density can reduce the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity.

This resonance stabilization is a contributing factor to the observation that aromatic chloroformates, such as this compound, generally exhibit slower hydrolysis rates compared to their aliphatic counterparts. The delocalization of electrons across the aromatic system and the chloroformate group helps to stabilize the molecule, making the carbonyl carbon less susceptible to nucleophilic attack.

Conversely, some studies suggest that electron-withdrawing substituents can lead to a destabilization of the ground state of carbonyl compounds due to decreased resonance stabilization. researchgate.net This ground-state destabilization could, in turn, increase the reactivity of the carbonyl group. researchgate.net In the case of this compound, the net effect on carbonyl reactivity is a balance between the electron-withdrawing nature of the pyridine nitrogen and the electron-donating resonance from the adjacent oxygen atom.

The electrophilicity of the chloroformate group makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is harnessed in organic synthesis, for instance, in acylation reactions with primary and secondary amines to form stable carbamate derivatives.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄ClNO₂ | nih.gov |

| Molecular Weight | 157.55 g/mol | nih.gov |

| IUPAC Name | pyridin-3-yl carbonochloridate | nih.gov |

| CAS Number | 165739-74-2 | nih.gov |

| XLogP3 | 1.8 | nih.gov |

Detailed Research Findings on this compound Reactivity

| Research Area | Key Findings | Reference |

| Acylation Reactions | Efficiently acylates primary and secondary amines in the presence of triethylamine to form stable carbamate or urea derivatives. | |

| Hydrolysis | As an aromatic chloroformate, it hydrolyzes more slowly than lower aliphatic chloroformates due to resonance stabilization of the aromatic ring, which reduces the electrophilicity of the carbonyl group. | |

| Intermediate in Synthesis | Serves as a key intermediate in the synthesis of pharmaceuticals, including antimicrobial and anticancer agents. It has been used to create derivatives with significant cytotoxic activity against lung cancer cell lines. frontiersin.org | frontiersin.org |

| Reaction with Tertiary Amines | Chloroformates are generally less reactive than chlorothionoformates in reactions with tertiary amines. academicjournals.org | academicjournals.org |

Advanced Applications of Pyridin 3 Yl Chloroformate in Complex Organic Synthesis and Materials Science

Strategic Utility in the Synthesis of Nitrogen-Containing Heterocyclic Systems

The reactivity of pyridin-3-yl chloroformate lends itself to the construction of various heterocyclic scaffolds, which are prevalent in many biologically active compounds.

Construction of Pyrimidine-Based Scaffolds

This compound and its analogs, such as isobutyl chloroformate and ethyl chloroformate, are instrumental in the synthesis of pyrimidine (B1678525) derivatives. These reagents are often used to activate carboxylic acids, facilitating their coupling with amino-substituted pyrimidines.

For instance, in the synthesis of novel antiproliferative agents, isobutyl chloroformate is used in conjunction with N-methyl morpholine (B109124) to activate piperidine-4-carboxylic acid. chesci.comnih.gov This activated intermediate then reacts with 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine to form the corresponding amide. chesci.comnih.gov This reaction is typically carried out in N,N-dimethylformamide (DMF) at a controlled temperature, starting at 0-5 °C and then proceeding at room temperature. chesci.comnih.gov

Similarly, ethyl chloroformate has been used to synthesize pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. frontiersin.org In this process, a carboxylic acid is treated with ethyl chloroformate and triethylamine (B128534) in chloroform (B151607) at low temperatures (-5 to 0°C) to form a mixed anhydride, which then reacts with an amino-pyrimidine derivative. frontiersin.org A study highlighted that using magnesium oxide nanoparticles as a catalyst in this reaction can significantly reduce the reaction time and improve the yield compared to traditional methods using triethylamine. frontiersin.org

The general scheme for these transformations involves the reaction of an amino-pyrimidine with a chloroformate-activated carboxylic acid, leading to the formation of an amide bond and the construction of the desired pyrimidine-based scaffold. These scaffolds are often investigated for their potential as anticancer and antimicrobial agents. chesci.com

| Reagent | Role | Reactant | Product | Catalyst | Reference |

| Isobutyl chloroformate | Activating agent | Piperidine-4-carboxylic acid | N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide | N-methyl morpholine | chesci.comnih.gov |

| Ethyl chloroformate | Activating agent | Various carboxylic acids | Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives | Triethylamine or MgO nanoparticles | frontiersin.org |

| Phenyl chloroformate | Reagent | N1-(pyrimidin-2-yl)hexane-1,6-diamine | Phenyl (6-((pyrimidin-2-yl)amino)hexyl)carbamate | Triethylamine | mdpi.com |

| Benzyl chloroformate | Reagent | N1-(pyrimidin-2-yl)hexane-1,6-diamine | Benzyl (6-((pyrimidin-2-yl)amino)hexyl)carbamate | Triethylamine | mdpi.com |

Formation of Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of pyrazolo[3,4-b]pyridine derivatives, a class of compounds with a wide range of biological activities including antimicrobial and antitumor properties, can be facilitated by the use of chloroformate reagents. derpharmachemica.commdpi.com While direct use of this compound in the core ring formation is less common, related chloroformates play a role in the derivatization and synthesis of precursors.

One synthetic approach involves the cyclization of 5-aminopyrazole derivatives with appropriate carbonyl compounds. mdpi.com For example, novel pyrazolo[3,4-b]pyridines have been synthesized through the cyclization of 5-amino-1-phenylpyrazole (B52862) with unsaturated ketones in the presence of a catalyst like ZrCl4. mdpi.com

In other synthetic strategies, functional groups on the pyrazolo[3,4-b]pyridine core are modified. For instance, a pyrazolo[3,4-b]pyridine-5-carbonitrile can be diazotized and coupled with various active hydrogen-containing reagents to create more complex fused systems like pyrido[2',3':3,4]pyrazolo[5,1-c]triazines. researchgate.net Furthermore, reaction with phenylisothiocyanate can yield thiourea (B124793) derivatives that serve as intermediates for further chemical transformations. researchgate.net

The versatility of the pyrazolo[3,4-b]pyridine scaffold allows for the synthesis of a diverse library of compounds with potential therapeutic applications. derpharmachemica.comgoogle.com

| Starting Material | Key Reagent/Reaction | Resulting Scaffold | Application/Significance | Reference |

| 5-Amino-1-phenylpyrazole | Unsaturated ketones, ZrCl4 | Pyrazolo[3,4-b]pyridines | Potential amyloid plaque probes for Alzheimer's disease | mdpi.com |

| Pyrazolo[3,4-b]pyridine-5-carbonitrile derivative | Diazotization, coupling with active hydrogen compounds | Pyrido[2',3':3,4]pyrazolo[5,1-c]triazines | Synthesis of fused heterocyclic systems | researchgate.net |

| 1,6-Diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | Hydrolysis, conversion to carbohydrazide | Various fused heterocycles (pyrazoles, oxadiazoles, etc.) | Antimicrobial agents | derpharmachemica.com |

Pathways to Imidazopyridine Skeletons and Related Fused Rings

Imidazopyridines are another important class of nitrogen-containing heterocycles with diverse biological activities. Chloroformate reagents, including this compound and its analogs, are utilized in the synthesis and functionalization of these scaffolds.

One common method for constructing the imidazo[1,2-a]pyridine (B132010) core involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. vulcanchem.com Subsequent modifications can be made to this core structure. For example, methyl chloroformate can be used to form carbamate (B1207046) derivatives of imidazo[1,2-a]pyridines. vulcanchem.comnih.gov

A novel method for the synthesis of 3-cyanomethylimidazo[1,2-a]pyridine derivatives utilizes ethyl chloroformate as an alkylating agent to form a quaternary ammonium (B1175870) salt from a 3-(dimethylamino)methyl imidazo[1,2-a]pyridine, which then undergoes cyanation. derpharmachemica.com This method has been shown to be efficient and scalable. derpharmachemica.com

Furthermore, imidazopyridine compounds are being explored as intermediates in the preparation of pharmaceuticals. For example, a patent describes the use of a methyl chloroformate derivative in the synthesis of a novel imidazopyridine compound with potential medical applications. google.com

The synthesis of these fused ring systems often involves multi-step sequences, and the choice of reagents and reaction conditions is crucial for achieving the desired products with good yields. frontiersin.orgacs.org

| Starting Material | Key Reagent | Resulting Structure | Significance | Reference |

| 2-Amino-5-methylpyridine | α-Bromoketone | 6-Methyl-2-phenyl-imidazo[1,2-a]pyridine | Precursor for further functionalization | vulcanchem.com |

| 3-(Dimethylamino)methyl imidazo[1,2-a]pyridines | Ethyl chloroformate, then a cyanide source | 3-Cyanomethylimidazo[1,2-a]pyridine derivatives | Commercially viable synthesis of cyano derivatives | derpharmachemica.com |

| Koumidine | Methyl chloroformate | Amide derivative | Intermediate in the synthesis of the natural product 19-Z-taberpsychine | nih.gov |

| Imidazo[1,2-a]pyridine intermediate | Methyl chloroformate | Carbamate derivative | Synthesis of novel imidazopyridine compounds for medical applications | google.com |

Role as a Key Intermediate in the Development of Complex Molecules

The utility of this compound extends to its role as a crucial building block in the synthesis of complex molecules, including pharmaceutical intermediates and natural products.

Precursor in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

This compound is a valuable intermediate in the development of new pharmaceutical agents. Its ability to introduce a pyridine-containing acyl group makes it useful in the synthesis of compounds with potential anticancer and antimicrobial properties.

For example, it can be used to acylate amines to form stable carbamate or urea (B33335) derivatives. A specific application involves the reaction with 6-methyl-N¹-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine to yield pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, which have been investigated for their biological activity.

The synthesis of various heterocyclic compounds that serve as scaffolds for drug discovery often involves intermediates derived from or synthesized using reagents like this compound. These intermediates are then further elaborated to create a library of compounds for biological screening. smolecule.com

| Intermediate Type | Synthetic Application | Potential Therapeutic Area | Reference |

| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives | Acylation of amines with this compound | Anticancer | |

| 6-Methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine | Intermediate for coupling with activated carboxylic acids | Antiproliferative | chesci.com |

| Quinolinyl-substituted compounds | Synthesis of intermediates for pyrrolobenzodiazepines | Anticancer | google.com |

| 3-Amino-2-(pyridin-3-ylmethyl)propan-1-ol dihydrochloride | Intermediate for more complex molecules | Neuropharmacology, Antimicrobial | smolecule.com |

Integration into the Total Synthesis of Natural Products and Alkaloid Derivatives

The structural motifs provided by this compound and related reagents are found in numerous natural products, particularly alkaloids. The total synthesis of these complex molecules often relies on strategic bond formations facilitated by such reagents.

In the realm of indole (B1671886) alkaloids, for example, the synthesis of sarpagine-ajmaline-koumine type alkaloids has been achieved through a unified approach. nih.gov While not directly using this compound, the synthesis of a derivative, 19-Z-taberpsychine, involved the use of methyl chloroformate to form an amide intermediate from koumidine. nih.gov

The synthesis of other complex alkaloids, such as the pyrroloazocine indole alkaloids, involves intricate multi-step sequences where various reagents are employed to construct the polycyclic frameworks. acs.org The strategic use of protecting groups and activating agents is paramount in these syntheses.

Furthermore, the synthesis of dihydrolycolucine, a Lycopodium alkaloid, has been approached through a strategy involving N-acylpyridinium salt chemistry, which shares reactive principles with the use of chloroformates. acs.org The construction of the complex C, E, and F rings of this natural product involved Suzuki cross-coupling reactions of appropriately functionalized pyridine (B92270) precursors. acs.org

The synthesis of various isoquinoline (B145761) alkaloids also showcases the importance of building blocks that can be derived from or are analogous to this compound derivatives. rsc.org

Design and Synthesis of Functional Materials and Polymers Incorporating Pyridin-3-yl Moieties

The integration of pyridin-3-yl moieties into macromolecules is a key strategy for developing advanced functional materials. This compound serves as a highly effective reagent for this purpose, enabling the introduction of this versatile heterocyclic group into various polymer backbones and material structures. The unique electronic properties and coordination capabilities of the pyridine ring impart specific functionalities, such as metal-binding, pH-responsiveness, and catalytic activity, to the final material. The synthesis of these materials generally falls into two main categories: the construction of coordination polymers and metal-organic frameworks (MOFs), and the formation of functional organic polymers like polyurethanes and polycarbonates.

The primary advantage of using this compound lies in the reactivity of the chloroformate group, which readily reacts with nucleophiles such as alcohols and amines to form stable carbonate and carbamate linkages, respectively. This reaction is fundamental to the synthesis of new polymers and the functionalization of existing ones.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The nitrogen atom in the pyridin-3-yl group acts as an excellent Lewis basic site, capable of coordinating with a wide range of metal ions. This property is extensively exploited in the field of crystal engineering to construct highly ordered, porous materials such as coordination polymers and MOFs. While these materials are often synthesized from pyridyl-functionalized carboxylic acids or other ligands, the underlying principle relies on the coordination ability of the pyridine nitrogen. This compound is a key precursor for synthesizing such ligands, for example, by reacting it with amino-functionalized molecules to create amide or carbamate linkers bearing the pyridyl group.

These materials are designed by combining a metal-containing secondary building unit (SBU) with an organic linker that contains the pyridin-3-yl moiety. The geometry of the ligand and the coordination preference of the metal ion dictate the final topology of the framework. Research has demonstrated the synthesis of diverse coordination polymer structures, from 1D chains to complex 3D networks, by reacting metal salts (e.g., Zn(II), Cd(II)) with ligands containing pyridyl moieties. acs.org For instance, the symmetrical structure of ligands like 1,3-Di(pyridin-3-yl)urea enables the formation of stable frameworks with metal ions. The resulting porous materials have significant potential in applications such as gas storage, separation, and catalysis. researchgate.netmdpi.com

The table below summarizes representative findings in the development of coordination polymers using pyridyl-containing ligands, illustrating the structural diversity achievable.

Table 1: Examples of Coordination Polymers with Pyridyl Moieties

| Metal Ion | Pyridyl-Containing Ligand Example | Resulting Structure/Framework | Key Finding |

|---|---|---|---|

| Cd(II) / Zn(II) | 2-(2-(Pyridin-3-yl)vinyl)-1H-benzimidazole | 1D chains, 2D corrugated layers, and 3D networks | Ligand geometry and ancillary linkers control the dimensionality of the coordination polymer. acs.org |

| Cu(II) | 1,3-Di(pyridin-3-yl)urea | Stable Cu(II)-glutarate frameworks | Symmetrical dual pyridine donor sites are crucial for forming robust metal coordination networks. |

| Zn(II) | 1,2-bis(pyridin-3-yloxy)ethane | 3-fold-interpenetrated diamondoid network | Flexible ligands containing pyridyl groups can form complex, interpenetrated 3D architectures. researchgate.net |

This table includes examples of ligands that, while not necessarily synthesized from this compound, demonstrate the functional role of the pyridyl moiety in constructing coordination polymers.

Synthesis of Functional Organic Polymers

This compound is an ideal monomer or functionalizing agent for creating conventional polymers with tailored properties. The reaction of its chloroformate group with diols or diamines through step-growth polymerization leads to polycarbonates and polyurethanes, respectively. The pyridin-3-yl group is thus incorporated as a pendant moiety along the polymer backbone.

Polyurethanes and Polycarbonates: The synthesis proceeds via a polycondensation reaction. For example, reacting this compound with a diamine would form a pyridin-3-yl carbamate linkage. If a di-chloroformate monomer is reacted with a diamine containing a pyridine group (which could be synthesized from 3-aminopyridine (B143674) and a chloroformate), a polyurethane is formed. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct. researchgate.net The incorporation of the pyridine group can enhance the thermal stability and modify the solubility of the resulting polymer. researchgate.net Furthermore, the basicity of the pyridine nitrogen introduces pH-responsiveness; in acidic conditions, the nitrogen becomes protonated, altering the polymer's conformation and solubility. acs.org

Surface and Polymer Backbone Functionalization: Beyond creating new polymers, this compound can be used to modify existing materials. Polymers with available hydroxyl or amine groups on their surface or backbone (e.g., cellulose (B213188), chitosan, or polyvinyl alcohol) can be functionalized by reacting them with this compound. This process grafts the pyridin-3-yl carbamate or carbonate moiety onto the polymer. Research on cellulose has shown that its hydroxyl groups can be converted to phenyl carbonate groups, which are then readily reacted with amines to form stable cellulose carbamates. beilstein-journals.org A similar approach using this compound would attach the functional pyridine group, creating a material with new capabilities for metal ion adsorption, catalysis, or as a platform for further chemical modification.

The table below outlines the conceptual design of functional polymers synthesized using this compound.

Table 2: Conceptual Design of Polymers Using this compound

| Polymer Type | Monomer 1 | Monomer 2 | Resulting Linkage | Incorporated Functionality |

|---|---|---|---|---|

| Polycarbonate | This compound | Diol (e.g., Bisphenol A) | Carbonate | Pendant pyridin-3-yl groups for metal coordination, pH-response. |

| Polyurethane | Diamine | Bis(chloroformate) (derived from 3-hydroxypyridine) | Carbamate (Urethane) | Pyridin-3-yl groups within the polymer backbone. |

These approaches demonstrate the utility of this compound as a versatile building block for designing a wide array of functional materials, from highly structured crystalline frameworks to stimuli-responsive organic polymers.

Computational and Theoretical Chemistry Studies of Pyridin 3 Yl Chloroformate Reactions

Density Functional Theory (DFT) Calculations for Reaction Mechanism Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It has become a crucial tool for predicting the mechanisms of chemical reactions, including those involving chloroformates. sci-hub.seresearchgate.net

Mapping Potential Energy Surfaces and Transition State Analysis

Understanding a chemical reaction requires mapping the potential energy surface (PES), which represents the potential energy of a system as a function of the positions of its atoms. libretexts.org Stationary points on the PES, such as energy minima (reactants and products) and saddle points (transition states), are of particular interest. libretexts.org By calculating the energy for various atomic arrangements, a landscape of the reaction can be constructed. libretexts.orgyoutube.com

For reactions involving pyridin-3-yl chloroformate, such as its reaction with an amine, the PES would illustrate the energy changes as the reactants approach, form a tetrahedral intermediate, and then release the chloride leaving group to form the final carbamate (B1207046) product. The highest point on the lowest energy path between reactants and products corresponds to the transition state. libretexts.org

Locating the transition state is a critical step and can be achieved by driving a specific geometric parameter, like a bond angle or distance, and observing the energy profile. uni-rostock.de For instance, in a nucleophilic attack on the carbonyl carbon of this compound, the distance between the nucleophile and the carbonyl carbon would be a key coordinate to scan. Once an approximate location of the energy maximum is found, gradient optimization algorithms can precisely locate the transition state structure. uni-rostock.de The energy of this transition state determines the activation energy barrier for the reaction.

A study on the reaction of acyl chloride with pyridine (B92270) using DFT calculations revealed a concerted transformation where the pyridine lone pair attacks the carbonyl group. researchgate.net This type of analysis, when applied to this compound, would help in understanding the precise nature of the bond-forming and bond-breaking processes.

Elucidation of Molecular Orbitals and Electronic Structure

The electronic structure of this compound, particularly its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—governs its reactivity. aps.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).

In this compound, the LUMO is expected to be localized on the carbonyl group, making the carbonyl carbon the primary site for nucleophilic attack. researchgate.net DFT calculations can provide detailed visualizations and energy levels of these orbitals. For example, in a related study of pyridine derivatives on a metal surface, DFT was used to identify and characterize the spatial distribution and energy of molecular orbitals. aps.org

Analysis of the molecular orbital interactions during a reaction provides deeper mechanistic insight. For the reaction of pyridine with acyl chloride, it was shown that the reaction is initiated by the attack of pyridine's non-bonding orbital (np) on the π* antibonding orbital of the carbonyl group (πC=O) of the acyl chloride. researchgate.net As the reaction progresses, the σ antibonding orbital of the carbon-chlorine bond (σ*C-Cl) mixes into the LUMO of the transition state. researchgate.net This detailed orbital analysis helps to classify the reaction mechanism, in this case, a mixed nucleophilic substitution (SNm). researchgate.net

Quantum Chemical Modeling of Reactivity and Selectivity

Quantum chemical methods, including DFT, are instrumental in modeling the reactivity and selectivity of chemical reactions. These models can predict how changes in the structure of reactants or the reaction conditions will affect the outcome of the reaction.

For this compound, quantum chemical modeling can be used to compare its reactivity with other chloroformates. For instance, aromatic chloroformates like this compound are generally less reactive than aliphatic ones due to the resonance stabilization provided by the aromatic ring. Computational models can quantify this difference in reactivity by calculating the activation barriers for their reactions with a given nucleophile.

Selectivity in reactions is also amenable to computational study. In cases where a molecule has multiple reactive sites, or where a reaction can proceed through different pathways, DFT calculations can predict the preferred outcome by comparing the activation energies of the competing pathways. acs.org For example, a computational study on the reaction of N-alkyl pyrrolidines with chloroformates showed that the reaction pathway (ring-opening vs. dealkylation) was dependent on the substituent on the nitrogen atom, a finding supported by the calculated energy differences between the transition states of the two pathways. acs.org

In Silico Design and Prediction of Novel this compound Transformations

The predictive power of computational chemistry allows for the in silico design of novel chemical reactions and molecules. By simulating the reactions of this compound with a variety of virtual reactants, new and potentially useful transformations can be identified before any experiments are conducted in the laboratory.

This approach has been successfully used in drug discovery and materials science. For example, in silico methods have been employed in the design of novel inhibitors for enzymes like SARS-CoV-2 3CLpro, where derivatives of pyridine were explored. nih.govresearchgate.net Similarly, computational tools can be used to design novel this compound derivatives with desired properties.

By systematically modifying the structure of the reacting partner or by exploring different catalytic systems computationally, it is possible to predict novel reactions of this compound that might lead to the synthesis of new classes of compounds, such as novel heterocyclic structures or polymers. For instance, computational studies could explore the feasibility of cycloaddition reactions or transition-metal-catalyzed cross-coupling reactions involving this compound. The insights gained from these in silico experiments can guide synthetic chemists in the development of new and efficient synthetic methodologies.

Analytical and Spectroscopic Research Methodologies for Pyridin 3 Yl Chloroformate Transformation Products

Advanced Spectroscopic Techniques for Structural Elucidation of Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural confirmation of organic molecules. Both ¹H and ¹³C NMR are routinely used to elucidate the structure of pyridin-3-yl chloroformate derivatives.

In ¹H NMR, the chemical shifts, splitting patterns, and integration of proton signals provide a wealth of information. For instance, in derivatives of pyridin-3-yl carbamate (B1207046), the protons on the pyridine (B92270) ring typically appear as distinct aromatic signals in the downfield region of the spectrum. rsc.org For example, in a study of methyl (5-bromo-6-chloro-4-(trifluoromethoxy)pyridin-3-yl)carbamate, the pyridinyl protons were observed at chemical shifts of δ 8.40, 8.31, 8.02, 7.10, and 7.03 ppm. rsc.org The presence of specific substituents, such as a tert-butyl group in tert-butyl carbamate derivatives, can be confirmed by a characteristic singlet signal around 1.4 ppm, integrating to nine protons.

¹³C NMR complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of carbon atoms are sensitive to their local electronic environment. In pyridin-3-yl derivatives, the carbon atoms of the pyridine ring and any attached functional groups can be identified. rsc.org For the same methyl (5-bromo-6-chloro-4-(trifluoromethoxy)pyridin-3-yl)carbamate, the ¹³C NMR spectrum showed signals at δ 148.4, 145.5, 134.8, 122.4, and 120.8 ppm, corresponding to the carbon atoms of the pyridine ring. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Pyridin-3-yl Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Methyl (5-bromo-6-chloro-4-(trifluoromethoxy)pyridin-3-yl)carbamate | 8.40 (s, 1H), 8.31 (s, 1H), 8.02 (d, J = 2.4 Hz, 1H), 7.10 (dd, J = 8.3, 2.4 Hz, 1H), 7.03 (d, J = 8.3 Hz, 1H) | 148.4, 145.5, 134.8, 122.4, 120.8 | rsc.org |

| 5-Methoxy-2-(pyridin-3-yl)benzofuran-3-carbonitrile | 9.38 (br s, 1H), 8.74 (br s, 1H), 8.47 (dd, J = 8.0 Hz, 1.6 Hz, 1H), 7.50 (d, J = 8.8 Hz, 2H), 7.14 (d, J = 2.4 Hz, 1H), 7.05 (dd, J = 9.2 Hz, 2.4 Hz, 1H), 3.90 (s, 3H) | 159.4, 157.8, 151.6, 148.8, 147.6, 133.4, 127.8, 124.1, 116.8, 113.9, 112.8, 101.8, 90.0, 56.2 | acs.org |

| 4-(4-Bromobenzylidene)-2-(Pyridin-3-yl)-1,3-Oxazol-5(4h)-One | 8.90 (s, C=CH-), 6.91 – 8.1 (m, Aromatic protons) | Not specified | sapub.org |

This table presents a selection of reported NMR data and is not exhaustive.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of particular bonds.

For derivatives of this compound, IR spectroscopy is crucial for confirming the transformation of the chloroformate group into other functionalities. For instance, the formation of carbamates from the reaction of this compound with amines is readily confirmed by the appearance of a strong absorption band for the carbamate carbonyl (C=O) group, typically in the range of 1700-1730 cm⁻¹. The N-H stretching vibration of the carbamate may also be observed. Similarly, the synthesis of esters will show a characteristic C=O stretching frequency for the ester group. researchgate.net In a study of novel pyridine derivatives containing oxime esters, the structures were elucidated in part by IR spectroscopy. sioc-journal.cn

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Pyridin-3-yl Derivatives

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

| Carbonyl (C=O) in Chloroformate | ~1750–1820 | |

| Carbonyl (C=O) in Carbamate | 1700-1730 | sapub.org |

| Carbonyl (C=O) in Ester | 1651–1719 | |

| Carbonyl (C=O) in Imidazole | 1622-1632 | sapub.org |

| C=N in Oxazole | 1656 | sapub.org |

| C-H (aromatic) | 3050 | sapub.org |

| C-H (olefinic) | 3123 | sapub.org |

| C-O | 1280 | sapub.org |

This table provides general ranges for IR absorptions, and specific values can vary depending on the molecular structure.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the molecular formula of a compound with high accuracy. acs.org For derivatives of this compound, techniques like electrospray ionization (ESI) are commonly used to generate ions for analysis. The observation of the molecular ion peak ([M+H]⁺ or [M]⁺) confirms the molecular weight of the synthesized derivative. acs.org For example, in the synthesis of 5-methoxy-2-(pyridin-3-yl)benzofuran-3-carbonitrile, HRMS confirmed the molecular formula as C₁₅H₁₁N₂O₂ by observing the [M+H]⁺ ion at m/z 251.0817, which was very close to the calculated value of 251.0821. acs.org The fragmentation pattern can also provide structural clues by revealing stable fragments of the molecule. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. researchgate.netresearchgate.net

For novel pyridin-3-yl derivatives that form suitable single crystals, X-ray crystallography offers unparalleled structural detail. researchgate.netresearchgate.netnih.gov The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This data is then used to construct an electron density map, from which the atomic positions can be determined. For instance, the crystal structures of o-tolyl N-(pyridin-3-yl)carbamate and 2-bromophenyl N-(pyridin-3-yl)carbamate monohydrates were determined by X-ray diffraction, providing detailed information about their molecular geometry and intermolecular interactions. researchgate.net

Chromatographic Methods for Reaction Monitoring and Purity Assessment in Research-Scale Synthesis

Chromatographic techniques are essential for monitoring the progress of a chemical reaction and for assessing the purity of the final product. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

In the synthesis of this compound derivatives, Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of reaction progress. For more quantitative analysis and for purification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed. chromatographyonline.com HPLC, particularly reverse-phase HPLC, is widely used for the analysis and purification of polar and non-volatile compounds. The purity of a compound can be assessed by the presence of a single, sharp peak in the chromatogram. For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool, combining the separation power of GC with the detection capabilities of MS. researchgate.netchromatographyonline.com Derivatization with reagents like isobutyl chloroformate can be used to make certain analytes more amenable to GC analysis. researchgate.net

Table 3: Chromatographic Methods in the Analysis of Pyridin-3-yl Derivatives

| Technique | Application | Typical Stationary Phase | Typical Mobile Phase | Reference |

| Thin-Layer Chromatography (TLC) | Reaction monitoring | Silica gel | Hexane/Ethyl acetate | |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, Purification | C18 | Acetonitrile (B52724)/Water | |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives | Rtβ-Dex chiral GC column | Not specified | researchgate.net |

This table summarizes common chromatographic applications and is not an exhaustive list of all possible conditions.

Future Perspectives and Emerging Research Directions in Pyridin 3 Yl Chloroformate Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Processes

The traditional synthesis of pyridin-3-yl chloroformate often involves the use of hazardous reagents like phosgene (B1210022) or its derivatives, such as triphosgene (B27547). While effective, these reagents pose significant safety and environmental concerns. A major focus of future research is the development of greener synthetic alternatives.

Table 1: Comparison of Synthetic Methods for this compound Derivatives

| Method | Reagents | Catalyst | Advantages | Disadvantages |

| Classical Method | Pyridin-3-ol, Phosgene/Triphosgene | Triethylamine (B128534) | High efficiency | Use of hazardous reagents |

| Nanoparticle Catalysis | Pyridin-3-ol, Ethyl Chloroformate | MgO Nanoparticles | Reduced reaction time, increased efficiency | Requires further optimization for industrial scale |

| Transesterification | Pyridin-3-ol, Ethyl Chloroformate | - | Avoids phosgene | Lower efficiency, generates stoichiometric waste |

Innovation in Catalytic Systems for Enhanced Atom Economy and Stereoselectivity

Atom economy and stereoselectivity are key principles of green chemistry, and the development of innovative catalytic systems is essential for achieving these goals in reactions involving this compound. Future research will likely focus on the design and application of novel catalysts that can facilitate highly selective transformations with minimal waste.

For instance, the use of chiral copper(I) complexes as catalysts has shown great promise in the enantioselective dearomative alkylation of pyridine (B92270) derivatives with Grignard reagents, a reaction in which this compound can be used to form the reactive N-acylpyridinium salt intermediate. acs.org This methodology allows for the direct synthesis of nearly enantiopure chiral dihydro-4-pyridones with high yields. acs.org Similarly, ruthenium complexes have been employed for the regioselective 1,4-dearomatization of pyridines. acs.org

Furthermore, advancements in asymmetric hydrogenation, a process with 100% atom economy, are being applied to the synthesis of chiral alcohols from ketones, where pyridin-3-yl containing substrates are of interest. scholaris.ca The development of more efficient and recyclable catalysts will be a key area of future research.

Discovery of Novel Reactivity Modes and Unprecedented Synthetic Transformations

This compound is a highly reactive molecule due to its electrophilic chloroformate group. evitachem.com This reactivity allows it to participate in a wide range of chemical transformations, primarily as an acylating agent for nucleophiles like amines and alcohols to form carbamates and carbonates, respectively. evitachem.comevitachem.com

Future research will aim to uncover new reactivity modes and develop unprecedented synthetic transformations involving this versatile reagent. For example, recent studies have shown that the activation of pyridines with chloroformates can lead to the formation of acyl dihydropyridines (ADHPs), which are versatile nucleophilic intermediates. yorku.ca This "soft dearomatization" strategy opens up new avenues for the synthesis of complex molecules. yorku.ca

Additionally, palladium-catalyzed three-component reactions involving pyridines, chloroformates, and N-aryl diazoamides have been developed to synthesize biologically relevant 4-(2-oxoindolin-3-yl)-1,4-dihydropyridine derivatives. acs.org The exploration of such multicomponent reactions and cascade processes will continue to be a fruitful area of research, leading to the efficient construction of complex molecular architectures.

Integration of this compound Chemistry into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemical reactions are performed, offering advantages in terms of safety, efficiency, and scalability. The integration of this compound chemistry into these platforms is an emerging area with significant potential.

The use of continuous flow reactors is particularly advantageous for handling hazardous reagents like phosgene, which is often used in the synthesis of chloroformates. vulcanchem.com This technology can mitigate the risks associated with handling toxic gases while ensuring consistent product quality. vulcanchem.com Automated workstations for parallel synthesis can also accelerate the discovery and optimization of new reactions and the synthesis of compound libraries for drug discovery. acs.org

Future research will focus on developing robust and reliable flow chemistry protocols for reactions involving this compound, as well as integrating these processes with automated purification and analysis systems. This will enable the rapid and efficient synthesis of a wide range of compounds with diverse applications.

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, the study of non-covalent interactions between molecules, is a rapidly growing field with applications in materials science, nanotechnology, and biology. The pyridine moiety within this compound makes it an interesting building block for the construction of supramolecular assemblies.

The pyridine ring can participate in various non-covalent interactions, including hydrogen bonding, metal coordination, and π-π stacking. These interactions can be exploited to direct the self-assembly of molecules into well-defined architectures. For example, imidazo[1,5-a]pyridine-based ligands have been used to create emissive metal complexes with potential applications in supramolecular chemistry. mdpi.com

While the direct use of the highly reactive this compound in self-assembly may be limited, its derivatives, such as carbamates and amides, are excellent candidates for supramolecular design. Future research will explore the synthesis of novel pyridin-3-yl-containing molecules and their self-assembly into functional materials, such as liquid crystals, gels, and porous frameworks. The study of polymers containing cholesterol, which can self-assemble into various mesophases, provides a model for how such pyridin-3-yl derivatives could be designed. researchgate.net

Q & A

Q. What are the standard analytical techniques for characterizing Pyridin-3-yl chloroformate and its derivatives?

Category : Basic (Methodological Foundations) Answer : this compound is typically characterized using:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm structural integrity, with pyridine protons appearing as distinct aromatic signals.

- Mass Spectrometry (MS) : Electron ionization (EI) or high-resolution LC-MS to validate molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and chloroformate (O-C-Cl) functional groups (stretching ~1750–1820 cm).

For derivatized products (e.g., carbamates or carbonates), GC-MS with chloroformate-based derivatization is widely used for trace analysis .

Q. What safety protocols are critical when handling this compound in the laboratory?

Category : Basic (Safety and Handling) Answer :

- Ventilation : Use fume hoods to prevent inhalation of vapors, which can cause respiratory distress (LC values for similar chloroformates range from 13–200 ppm in rodents) .

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats to avoid skin/eye contact (chloroformates cause severe irritation and corrosion) .

- Storage : Under inert gas (e.g., nitrogen) in airtight containers at 2–8°C to prevent hydrolysis to pyridinol and CO .

Q. How is this compound synthesized, and what are common side reactions?

Category : Basic (Synthetic Chemistry) Answer :

- Synthesis : React pyridin-3-ol with phosgene (COCl) or trichloromethyl chloroformate (diphosgene) in anhydrous conditions. Pyridine bases (e.g., triethylamine) catalyze the reaction.

- Side Reactions : Hydrolysis to pyridin-3-ol and CO in humid environments; nucleophilic substitution with amines/alcohols to form carbamates/carbonates.

- Optimization : Use Schlenk-line techniques to exclude moisture and monitor reaction progress via TLC (silica gel, UV detection) .

Advanced Research Questions

Q. How can contradictory toxicity data for chloroformates (e.g., LC50_{50}50 values) be resolved in risk assessment?

Category : Advanced (Data Contradiction Analysis) Answer : Discrepancies in LC values (e.g., 13 ppm vs. 88 ppm for allyl chloroformate in rats ) arise from:

- Experimental Variables : Exposure duration, animal strain, and analytical methods (e.g., static vs. flow-through chambers).

- Mitigation Strategies :

Q. What methodologies optimize this compound’s stability in organic solvents for long-term storage?

Category : Advanced (Experimental Design) Answer :

- Solvent Screening : Test stability in dry aprotic solvents (e.g., THF, DCM) vs. protic solvents (e.g., methanol) using H NMR to track decomposition.

- Additives : Include molecular sieves (3Å) or stabilizers like hydroquinone to inhibit radical-mediated degradation.

- Accelerated Stability Studies : Conduct thermal stress tests (40–60°C) and monitor via HPLC-UV (λ=254 nm) to predict shelf life .

Q. How can this compound be used in derivatization for trace analyte detection in biological matrices?

Category : Advanced (Analytical Chemistry) Answer :

- Derivatization Workflow :

- React chloroformate with amines (e.g., amino acids, neurotransmitters) to form UV/fluorescent carbamates.

- Use UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and 0.1% formic acid in water/acetonitrile for separation.

- Quantify via multiple reaction monitoring (MRM) transitions (e.g., m/z 198 → 154 for pyridine derivatives).

- Validation : Assess recovery (>85%) and matrix effects using isotopically labeled internal standards .

Q. What computational tools predict the reactivity of this compound in novel synthetic pathways?

Category : Advanced (Computational Chemistry) Answer :